N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide
CAS No.: 1021062-95-2
Cat. No.: VC6178380
Molecular Formula: C16H20N4O2
Molecular Weight: 300.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021062-95-2 |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 300.362 |
| IUPAC Name | 2-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]propanamide |
| Standard InChI | InChI=1S/C16H20N4O2/c1-12(2)16(22)18-8-3-11-20-15(21)5-4-14(19-20)13-6-9-17-10-7-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,18,22) |
| Standard InChI Key | GMOWCGKAGSZWHI-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 |
Introduction
Structural and Chemical Characteristics
The molecular structure of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide (molecular formula: C₁₇H₂₁N₅O₂) features a pyridazinone ring system fused with a pyridine moiety. The pyridazinone core is substituted at position 3 with a pyridin-4-yl group, which introduces aromaticity and potential hydrogen-bonding interactions. A three-carbon propyl chain bridges the pyridazinone nitrogen at position 1 to the isobutyramide group, which consists of a branched alkyl chain (isobutyl) linked to a carbonyl and amine functionality. This configuration enhances solubility and bioavailability compared to simpler pyridazinone derivatives .
Key structural analogs from the literature highlight the importance of substituents on biological activity. For instance, compounds with aryl or heteroaryl groups at position 3 of the pyridazinone ring, such as 3-phenyl derivatives, have shown potent inhibitory effects on fatty acid-binding protein 4 (FABP4) . The pyridin-4-yl group in the target compound may similarly engage in π-π stacking or hydrogen bonding with biological targets, while the isobutyramide moiety could modulate lipophilicity and metabolic stability .
Synthetic Pathways and Optimization
Core Pyridazinone Synthesis
The pyridazinone core is typically synthesized via cyclization reactions involving diketones and hydrazine derivatives. In a representative protocol, the sodium salt of a diketone intermediate reacts with ethyl chloro(hydroximino)acetate to form isoxazole intermediates, which are subsequently treated with phenylhydrazine and polyphosphoric acid (PPA) to yield pyridazinone derivatives . For the target compound, substituting phenylhydrazine with pyridin-4-yl hydrazine would introduce the critical pyridinyl substituent at position 3.
Spectroscopic Characterization
While direct spectral data for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide are unavailable, analogous compounds provide insights into expected NMR and mass spectrometry profiles:
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¹H NMR: The pyridin-4-yl protons would appear as doublets in the aromatic region (δ 7.2–8.5 ppm), while the propyl chain’s methylene groups (δ 1.5–3.0 ppm) and isobutyramide’s methyl protons (δ 1.0–1.2 ppm) would dominate the aliphatic region .
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¹³C NMR: Carbonyl resonances from the pyridazinone (δ ~165 ppm) and amide (δ ~170 ppm) would be prominent, alongside aromatic carbons (δ 120–150 ppm) .
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MS-ESI: The molecular ion [M+H]⁺ would appear at m/z 328.17 (calculated for C₁₇H₂₁N₅O₂), with fragmentation peaks corresponding to the loss of isobutyramide (C₄H₉NO, m/z 229.09) .
Biological Activity and Molecular Docking
Pyridazinone derivatives exhibit diverse pharmacological activities. For example, compound 4b (5-amino-6-oxo-3-phenylpyridazine-4-carboxylic acid propylamide) demonstrated potent FABP4 inhibition (IC₅₀ = 0.87 µM), attributed to hydrogen bonding between the amide group and Arg126 of the FABP4 active site . The target compound’s pyridin-4-yl group may enhance target affinity through additional π-π interactions with hydrophobic residues, while the isobutyramide moiety could improve metabolic stability compared to linear alkyl chains .
Molecular docking studies of analogous compounds suggest that the pyridazinone core occupies a hydrophobic pocket in FABP4, with the amide group forming critical hydrogen bonds. Substituting phenyl with pyridin-4-yl may enhance solubility without compromising binding, as seen in pyridinyl-containing inhibitors like compound 48 (2-pyridinyl derivative) .
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